molecular formula C22H28N2O3 B1217894 Voacangine CAS No. 510-22-5

Voacangine

Numéro de catalogue: B1217894
Numéro CAS: 510-22-5
Poids moléculaire: 368.5 g/mol
Clé InChI: MMAYTCMMKJYIAM-YDVQQVDUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Voacamine and Voacamidine Cleavage

Voacamine and voacamidine, dimers present in Voacanga africana root bark, can be cleaved to produce voacangine .

Conventional Heating:

  • Voacamine (0.02 M) in a 3:2 mixture of aqueous HCl and methanol (3 M HCl final concentration) at reflux temperature for 6 hours yields 31% this compound .

  • Using 1 g of voacamine with the same protocol resulted in a 49% molar yield of this compound .

  • A 4:1 mixture of voacamidine:voacamine, under the same conditions for 1.5 hours, resulted in a 47% molar yield of this compound .

Microwave-Assisted Heating:

  • Irradiation at 100 W completes the reaction in 9 minutes at 100°C, yielding 30% this compound .

  • Lower temperatures (80°C) require longer reaction times, reducing the this compound yield to 23%. No reaction occurs at 60°C .

  • Higher concentrations of HCl lead to the decomposition of the starting material .

The following table summarizes the impact of different conditions on the yield of this compound :

EntryConditionsSolventTemperature (°C)Time (min)This compound (%)
1HCl 3 MH2O100930
2HCl 3 MH2O803023
3HCl 3 MH2O6060No reaction
4HCl 6 MH2O10015Decomposition
5HCl 3 MH2O/MeOH (4:1)1001533
6HCl 3 MH2O/MeOH (1:4)10025No reaction
7TFA 1.5 MDMF10015No reaction
8HCl 3 M, NaN3 (2.0 equiv.)H2O1001030
9HCl 3 M, PrSH (10 equiv.)H2O1001038

The addition of cation scavengers like triisopropylsilane (TIS) and triisopropilsilanethiol (TIS-SH) in excess can increase reaction yields to approximately 40% and reduce reaction times .

EntryAcidSolventAdditiveTime (h)This compound (%)
1HCl 3 MH2O530
2TCA 3 MH2O7No reaction
3TFA 3 MH2O7No reaction
4HBr 3 MH2O/acetic acid2decomposition
5HCl 3 Mdioxane7decomposition
6HCl 3 MH2OTIS (50 equiv)341
7HCl 3 MH2OTIS-SH (50 equiv)244
8HCl 3 MH2OTIS (3.0 equiv.)439
9HCl 3 MH2OTIS (3.0 equiv.)251
10HCl 3 MH2OTIS (3.0 equiv.)148

Conversion to Ibogaine

This compound can be converted to ibogaine through hydrolysis and decarboxylation . Reacting this compound with potassium hydroxide (10 eq) in a water/ethanol mixture (3:2) followed by refluxing with hydrochloric acid 5 N (37 eq) yields ibogaine with a 90% yield .

Oxidation

The carboxymethyl ester at the C16 position in this compound provides stability against oxidation compared to ibogaine. This compound is less prone to oxidation at the indole ring, but the ester group increases the reactivity of the isoquinuclidinic nitrogen, leading to C3-oxidized products through iminium formation .

Applications De Recherche Scientifique

Ethnomedicinal Uses

Voacanga africana has a long history of use in traditional medicine across various African cultures. The seeds and other parts of the plant are utilized to treat a range of ailments, including:

  • Worm Infestation : Voacangine has shown potential in treating parasitic infections.
  • Amoebiasis : Research indicates that this compound exhibits potent anti-amoebic activity comparable to metronidazole, a standard treatment for amoebic infections .
  • Pain and Inflammation : The compound is traditionally used for pain relief and managing inflammatory conditions.
  • Mental Health Disorders : Its alkaloids are believed to be effective in treating depression and other psychotic disorders .

Anti-Angiogenic Properties

This compound has been identified as a novel anti-angiogenic agent, inhibiting the proliferation of human umbilical vein endothelial cells (HUVECs) at an IC50 of 18 μM without cytotoxic effects. It significantly suppresses in vitro angiogenesis, including vascular endothelial growth factor (VEGF)-induced tube formation . This property suggests its potential utility in cancer treatment by targeting tumor angiogenesis.

Anti-Amoebic Activity

In vitro studies have demonstrated that this compound can induce necrosis in Entamoeba histolytica trophozoites, with an IC50 value of approximately 3.0 µg/mL (8.1 µM). This makes it a promising candidate for developing new treatments for amoebiasis . However, further studies are needed to assess its efficacy in vivo.

Neuroprotective Effects

This compound exhibits central nervous system (CNS) activities, including neuroprotection and sedative effects. These properties may contribute to its traditional use in managing mental health disorders .

Safety and Toxicity

While this compound shows therapeutic promise, safety assessments indicate potential toxicity at high doses. Isolated alkaloids from Voacanga africana have demonstrated cardiac depressor activity and CNS depressant effects. The ethanolic leaf extract is considered relatively non-toxic with an LD50 of ≥ 5000 mg, suggesting a need for careful dosage regulation .

Case Study: Anti-Amoebic Efficacy

In a comparative study, this compound was administered alongside metronidazole to evaluate its anti-amoebic effects in hamsters. While this compound displayed significant amoebicidal activity in vitro, it did not prevent the development of liver abscesses in vivo when administered intraperitoneally . This highlights the importance of assessing bioavailability and effective delivery methods for therapeutic efficacy.

Clinical Observations

Anecdotal reports suggest that this compound may have anti-addictive properties similar to ibogaine, another alkaloid from the same plant family. Open-label case studies indicate potential benefits in treating substance use disorders, although rigorous clinical trials are necessary to substantiate these claims .

Comparaison Avec Des Composés Similaires

Propriétés

Numéro CAS

510-22-5

Formule moléculaire

C22H28N2O3

Poids moléculaire

368.5 g/mol

Nom IUPAC

methyl (1S,17S,18S)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate

InChI

InChI=1S/C22H28N2O3/c1-4-14-9-13-11-22(21(25)27-3)19-16(7-8-24(12-13)20(14)22)17-10-15(26-2)5-6-18(17)23-19/h5-6,10,13-14,20,23H,4,7-9,11-12H2,1-3H3/t13?,14-,20-,22+/m0/s1

Clé InChI

MMAYTCMMKJYIAM-YDVQQVDUSA-N

SMILES

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC

SMILES isomérique

CC[C@H]1CC2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC

SMILES canonique

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC

Pictogrammes

Irritant

Synonymes

voacangine

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Voacangine
Reactant of Route 2
Voacangine
Reactant of Route 3
Voacangine
Reactant of Route 4
Reactant of Route 4
Voacangine
Reactant of Route 5
Voacangine
Reactant of Route 6
Voacangine
Customer
Q & A

ANone: Voacangine exhibits its effects through interaction with various targets:

  • VEGFR2: this compound binds to the kinase domain of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), inhibiting its kinase activity and downstream signaling. This leads to the inhibition of angiogenesis and tumor growth, particularly in glioblastoma cells. []
  • PI3K-Akt-FoxO Signaling Pathway: this compound activates the PI3K-Akt-FoxO signaling pathway in hippocampal neuronal cells, offering protection against oxidative stress and ferroptosis induced by oxygen-glucose deprivation/reoxygenation (OGD/R). []
  • hERG Channel: this compound acts as a potent blocker of the human ether-à-go-go-related gene (hERG) channel, potentially impacting cardiac function. []
  • Cell Cycle and Apoptosis: this compound induces G2/M cell cycle arrest and triggers apoptosis in human oral cancer cells. This apoptotic effect is associated with increased reactive oxygen species (ROS) production, activation of caspase-3, upregulation of Bax, and suppression of Bcl-2. Additionally, this compound inhibits the PI3K/AKT signaling pathway in these cells. []
  • Dengue Virus E Protein: this compound demonstrates virucidal activity against specific dengue virus strains by interacting with the viral E protein. Molecular docking and dynamics studies suggest a favorable binding interaction and complex stability. []

A:

  • Spectroscopic Data:
    • UV (Ethanol): λmax (log ε) 225 (4.66), 286 (4.20), and 295 (4.21) nm []
    • IR: Data consistent with published spectra for this compound []
    • NMR: 1H and 13C NMR data have been extensively reported in the literature, including 2D NMR experiments (COSY, HSQC, HMBC, NOESY) for complete structural characterization. [, , , , ]

ANone: While specific studies on material compatibility are limited, research indicates:

  • Stability: this compound undergoes oxidation upon exposure to light, particularly in methanolic solutions. Oxidation products include ibochine and iboluteine. []
  • Extraction: Methanol is an effective solvent for extracting this compound from plant material. [, ]

ANone: Current research primarily focuses on this compound's biological activities. There's no evidence suggesting catalytic properties or applications.

A:

  • Molecular Docking: Docking studies were performed to investigate the interaction of this compound with:
    • VEGFR2 kinase domain, revealing binding affinity and supporting its anti-angiogenic activity. []
    • Dengue virus E protein, demonstrating favorable binding energy and providing insights into its virucidal mechanism. []
    • Pro-survival proteins (Bcl-2, Bcl-xL, Mcl-1), pro-activation protein (Bax), and apoptotic execution protein (caspase-3), indicating potential mechanisms for its cytotoxic activity in cancer cells. [, ]
  • Molecular Dynamics Simulations: Simulations were conducted on the this compound-Dengue virus E protein complex, revealing stability over a 50 ns timeframe, further supporting its antiviral mechanism. []

A:

  • Presence of the C16-Carboxymethyl Ester: This moiety in this compound influences its stability and reactivity compared to Ibogaine. It enhances the reactivity of the isoquinuclidinic nitrogen towards oxidation while stabilizing the indole ring. []
  • Modifications at the Indole Ring: Oxidation at the indole ring, leading to the formation of 7-hydroxyindolenine or 7-peroxyindolenine derivatives, has been observed. []
  • Decarbomethoxylation: Conversion of this compound to Ibogaine can be achieved through decarbomethoxylation. [, ]

A:

  • Stability: this compound is susceptible to light-induced oxidation, especially in methanolic solutions, leading to the formation of degradation products like ibochine and iboluteine. []

A:

    • Absorption: Orally administered this compound in rats exhibits low absolute bioavailability (11-13%). []
    • hERG Channel Blockade: this compound potently blocks the hERG channel, which may have implications for cardiac rhythm. []

A:

  • In vitro:
    • Antiviral Activity: this compound demonstrates potent virucidal activity against specific dengue virus strains in cell culture. []
    • Anticancer Activity: this compound inhibits the proliferation of various cancer cell lines, including human oral cancer cells [], glioblastoma cells [], and nasopharyngeal carcinoma cells [].
    • Anti-amoebic activity: this compound exhibits potent dose-dependent anti-amoebic activity against Entamoeba histolytica trophozoites. []
    • Antibacterial Activity: Limited activity was observed against Staphylococcus aureus, including methicillin-resistant strains. []
  • In vivo:
    • Neuroprotective Effects: this compound provides neuroprotection in a rat model of middle cerebral artery occlusion (MCAO), reducing brain damage, inflammation, and oxidative stress. []
    • Anti-addictive Potential: While this compound itself did not prevent pregnancies in rats in one study, its potential as an anti-addictive agent, similar to Ibogaine, is under investigation. []

ANone: Information regarding resistance mechanisms or cross-resistance to this compound is not reported in the provided research.

ANone:

  • Cytotoxicity: While this compound exhibits potent activity against cancer cells, it also shows some level of cytotoxicity towards normal mammalian cells. [, ]
  • Cardiotoxicity: this compound's hERG channel blocking activity raises concerns about potential cardiotoxicity, requiring further investigation. []

ANone:

  • Early Isolation and Characterization: this compound was first isolated from Voacanga africana and its structure was elucidated in the mid-20th century. [, ]
  • Anti-addictive Potential: Research on the anti-addictive properties of Ibogaine, a related alkaloid, sparked interest in this compound and its potential in treating substance use disorders. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.